2-Iodobenzylzinc bromide

説明

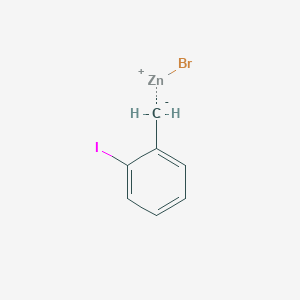

Structure

3D Structure of Parent

特性

IUPAC Name |

bromozinc(1+);1-iodo-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCPHMNGJRYJGT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1I.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Iodobenzylzinc Bromide in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides the primary avenue for harnessing the synthetic potential of 2-iodobenzylzinc bromide. The C(sp³)-Zn bond can be readily activated by catalysts, most notably those based on palladium and copper, to form new bonds with a variety of carbon electrophiles.

The Negishi coupling is a cornerstone of cross-coupling chemistry, involving the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org For a benzylic organozinc reagent like this compound, palladium catalysis is particularly efficient, demonstrating broad scope and high tolerance for various functional groups. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The palladium-catalyzed Negishi coupling of benzylic zinc halides with aryl electrophiles is a highly efficient method for the formation of diarylmethane structures. The reaction generally proceeds in high yields with a wide range of aryl bromides and activated aryl chlorides. organic-chemistry.orgmit.edu Both electron-rich and electron-deficient aryl halides are effective coupling partners. mit.edu The use of specialized biarylphosphine ligands, such as CPhos, has been shown to enhance catalyst performance, suppressing side reactions and promoting the desired reductive elimination step. organic-chemistry.orgnih.gov While the specific reactivity of the 2-iodo substituted benzylzinc bromide is determined by its precise electronic and steric profile, its behavior is expected to align with that of other substituted benzylzinc reagents.

| Aryl Electrophile | Catalyst/Ligand | Typical Yield (%) |

|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / CPhos | >95 |

| 4-Bromoanisole | Pd(OAc)₂ / CPhos | >95 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / CPhos | ~90 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | ~93 |

| 2-Bromopyridine | Pd(PPh₃)₄ | ~85-90 |

This table presents representative yields for the Negishi coupling of benzylzinc-type reagents with various aryl electrophiles based on established literature for similar compounds. mit.edupitt.edu

The cross-coupling of C(sp³)-hybridized organometallics with C(sp³)-hybridized electrophiles, such as alkyl halides, is more challenging than coupling with C(sp²) centers due to slower oxidative addition and the potential for competing β-hydride elimination. organic-chemistry.org However, significant progress has been made using specialized palladium and nickel catalyst systems. mit.edu Palladium catalysts incorporating trialkylphosphine ligands have been developed that are effective for the Negishi coupling of primary alkyl iodides, bromides, chlorides, and tosylates with a range of organozinc halides. organic-chemistry.orgmit.edu

Coupling with allyl halides is generally more facile. The reaction of this compound with an allyl halide would be expected to proceed efficiently to form the corresponding 1-aryl-but-3-ene derivative.

| Alkyl/Allyl Halide | Catalyst System | Expected Product Type |

|---|---|---|

| 1-Iodobutane | Pd₂(dba)₃ / PCyp₃ | C(sp³)-C(sp³) Coupled Alkane |

| Allyl Bromide | Pd(PPh₃)₄ | Allylated Arene |

| Benzyl (B1604629) Bromide | Pd(DPEphos)Cl₂ | Diarylmethane |

This table illustrates potential couplings based on catalyst systems developed for C(sp³)-C(sp³) and C(sp³)-C(sp³)-allyl Negishi reactions. organic-chemistry.orgresearchgate.net

A significant advantage of the Negishi coupling is its high degree of functional group tolerance, which stems from the moderate reactivity of organozinc reagents. wikipedia.org This allows for the coupling of complex molecules without the need for extensive use of protecting groups. A broad array of functional groups are compatible with typical Negishi conditions, including esters, amides, imides, nitriles, ethers, and even some sensitive groups like aldehydes and unprotected indoles. organic-chemistry.orgmit.eduorganic-chemistry.org This tolerance makes the Negishi coupling a powerful tool in the late-stage functionalization of complex molecules and in total synthesis. wikipedia.org

For a reagent like this compound, the cross-coupling reaction is expected to be highly regioselective, with the new carbon-carbon bond forming exclusively at the benzylic carbon attached to the zinc atom. Side reactions involving the iodine substituent on the aromatic ring are generally not observed under standard Negishi conditions, which are selective for the activation of the more reactive organozinc bond.

Stereoselectivity becomes a consideration if the benzylic carbon is a stereocenter (i.e., in an α-substituted benzylzinc reagent). Palladium-catalyzed cross-coupling reactions involving enantiomerically enriched C(sp³)-hybridized organometallic nucleophiles often proceed with high stereospecificity. nih.gov The transmetalation step typically occurs with retention of configuration at the carbon center, leading to a product with a predictable stereochemical outcome. nih.gov

While palladium is dominant in cross-coupling, copper(I) salts can also promote unique and synthetically useful transformations of organozinc reagents. The addition of a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) bromide (CuBr), can generate a more reactive organocopper species or a higher-order cuprate in situ. These copper-mediated reactions open up different pathways than those seen in palladium catalysis. For instance, they are highly effective in substitution reactions with activated electrophiles like allylic and propargylic halides and can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds. Although less common than palladium-catalyzed reactions for this specific substrate, copper promotion remains a viable pathway for certain synthetic transformations. beilstein-journals.org

Copper(I)-Promoted Reactions

Acylation Reactions with Ester Derivatives

Direct acylation of organozinc reagents, including this compound, with ester derivatives to form ketones is often challenging due to the relatively low reactivity of esters compared to the resulting ketone product. The initially formed ketone is more electrophilic than the starting ester, leading to potential side reactions such as double addition of the organozinc reagent. Consequently, more reactive acylating agents are typically employed in conjunction with transition metal catalysis to achieve efficient and selective ketone synthesis.

A highly effective method for the acylation of benzylzinc reagents is the iron-catalyzed reaction with acyl chlorides. This approach provides a smooth and convenient route to polyfunctionalized aryl benzyl ketones. For instance, the reaction of various benzylzinc chlorides with acid chlorides in the presence of a catalytic amount of iron(II) chloride proceeds in high yields. organic-chemistry.orgnih.gov The reaction is typically carried out in THF at room temperature and demonstrates broad functional group tolerance. organic-chemistry.orgamazonaws.com

Table 1: Iron-Catalyzed Acylation of Benzylzinc Chlorides with Acid Chlorides organic-chemistry.orgamazonaws.com

| Benzylzinc Reagent | Acid Chloride | Product | Yield (%) |

|---|---|---|---|

| Benzylzinc chloride | 4-Chlorobenzoyl chloride | (4-Chlorophenyl)(phenyl)methanone | 85 |

| 4-Methoxybenzylzinc chloride | 4-Chlorobenzoyl chloride | (4-Chlorophenyl)(4-methoxyphenyl)methanone | 90 |

Another powerful strategy for ketone synthesis from organozinc reagents is the Fukuyama coupling, which utilizes thioesters as the acylating agent under palladium catalysis. organic-chemistry.orgjk-sci.comwikipedia.org This reaction is known for its mild conditions and excellent chemoselectivity, tolerating a wide array of sensitive functional groups. organic-chemistry.orgjk-sci.com The proposed mechanism involves oxidative addition of the thioester to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone. wikipedia.org An enantioconvergent variation of the Fukuyama coupling has been developed for racemic benzylic organozinc reagents, yielding enantioenriched α-disubstituted ketones. nih.govdntb.gov.ua

Formation and Reactivity of Copper-Zinc Reagents (e.g., RCu(CN)ZnI)

The reactivity of organozinc reagents can be significantly enhanced and modified through transmetalation with a copper(I) salt to form organocopper-zinc reagents, often referred to as cuprates. A common and highly useful class of these reagents are the lower-order cyanocuprates with the general formula RCu(CN)ZnI. These are typically prepared by treating the organozinc halide with one equivalent of copper(I) cyanide (CuCN). wikipedia.org

These copper-zinc reagents are softer nucleophiles than their organozinc precursors and exhibit a strong propensity for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgorganicreactions.orgwordpress.com This contrasts with the reactivity of harder organometallic reagents like organolithiums or Grignards, which often favor 1,2-addition to the carbonyl group. The use of organocopper reagents allows for the efficient formation of carbon-carbon bonds at the β-position of enones and enoates. organicreactions.orgwordpress.commdma.ch

The general mechanism for the conjugate addition of a cuprate to an α,β-unsaturated ketone involves the nucleophilic attack of the copper-zinc reagent on the β-carbon, leading to the formation of a zinc enolate intermediate. This intermediate is then typically protonated during aqueous workup to yield the β-substituted ketone.

Table 2: Reactivity of Copper-Zinc Reagents in Conjugate Addition

| Organozinc Precursor | Michael Acceptor | Product |

|---|---|---|

| This compound | Cyclohexenone | 3-(2-Iodobenzyl)cyclohexanone |

| Benzylzinc bromide | Methyl vinyl ketone | 4-Phenyl-2-butanone |

Rhodium-Catalyzed Allylic Substitution

Rhodium-catalyzed allylic substitution reactions provide a powerful method for the construction of carbon-carbon bonds with high regio- and stereoselectivity. Benzylzinc reagents, such as this compound, are effective nucleophiles in these transformations, reacting with a variety of allylic electrophiles. nih.gov

The reaction typically involves the reaction of an allylic carbonate or phosphate with a benzylzinc halide in the presence of a rhodium catalyst. The mechanism is believed to proceed through the formation of a rhodium-π-allyl intermediate. The nucleophilic attack of the benzylzinc reagent then occurs, leading to the formation of the allylated product. The regioselectivity of the attack (at the more or less substituted terminus of the allyl system) can often be controlled by the choice of ligands on the rhodium catalyst. nih.gov

Research has shown that the reaction of trisubstituted allylic phosphates with enol silanes in the presence of an iridium catalyst, a close relative of rhodium, can lead to allylated products in good yields and high enantioselectivities, highlighting the potential for asymmetric transformations. nih.gov

Cobalt-Catalyzed Transformations

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium- and nickel-catalyzed methods for the formation of carbon-carbon bonds. researchgate.net Benzylzinc reagents are competent coupling partners in these transformations, reacting with a range of aryl and heteroaryl halides. rsc.org

A practical protocol involves the use of cobalt(II) chloride as a catalyst, often in the presence of a ligand such as isoquinoline, to promote the cross-coupling of benzylic zinc chlorides with aryl and heteroaryl bromides or chlorides. rsc.org These reactions tolerate a variety of functional groups, including esters and nitriles, and proceed under relatively mild conditions. rsc.org Mechanistic studies suggest that these cobalt-catalyzed reactions can proceed through various pathways, including those involving radical intermediates. acs.orgacs.org

Table 3: Cobalt-Catalyzed Cross-Coupling of Benzylzinc Reagents with Aryl Halides rsc.org

| Benzylzinc Reagent | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| Benzylzinc chloride | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 85 |

| 4-Methoxybenzylzinc chloride | 2-Chloropyridine | 2-(4-Methoxybenzyl)pyridine | 78 |

Nucleophilic Addition Reactions

Michael Additions to α,β-Unsaturated Systems

As discussed in the context of copper-zinc reagents, this compound can participate in Michael or conjugate additions to α,β-unsaturated carbonyl compounds. While direct addition of organozinc reagents can occur, the reaction is often more efficient and selective when the organozinc reagent is first converted to a mixed copper-zinc cuprate. organicreactions.org These softer nucleophiles preferentially attack the β-carbon of the Michael acceptor. wikipedia.orgwordpress.com

The tandem sequence of a conjugate addition followed by an intramolecular aldol condensation is known as the Robinson annulation, a powerful method for the formation of six-membered rings. While not explicitly detailed for this compound, the principle of its participation in the initial Michael addition step is well-established for related organozinc and organocopper reagents.

Additions to Carbonyl Compounds (Saytzeff Reactions)

The term "Saytzeff Reaction" (or Zaitsev's rule) refers to the regioselectivity of elimination reactions, where the more substituted alkene is typically the major product. edurev.indifferencebetween.comtutorchase.comlibretexts.orggeeksforgeeks.org This terminology is not applicable to the nucleophilic addition of organometallic reagents to carbonyl compounds. The appropriate description for the reaction of this compound with aldehydes and ketones is a nucleophilic addition.

Organozinc reagents, including this compound, add to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, upon acidic workup. These reactions are analogous to the more common Grignard reactions but are often more tolerant of other functional groups within the substrate. mdpi.com

The diastereoselectivity of the addition of organozinc reagents to chiral aldehydes and ketones can often be predicted by models such as the Felkin-Anh and Cram-chelation models. In some cases, chelation control can be utilized to achieve high levels of diastereoselectivity. nih.govupenn.eduresearchgate.netresearchgate.net This involves the coordination of the zinc reagent to a Lewis basic functional group (e.g., an ether or a protected alcohol) on the carbonyl substrate, which directs the nucleophilic attack from a specific face of the carbonyl group. nih.govupenn.eduresearchgate.netresearchgate.net The use of Lewis acidic additives can also promote chelation-controlled additions. nih.govupenn.eduresearchgate.net

Table 4: Diastereoselective Addition of Organozinc Reagents to Chiral Aldehydes

| Organozinc Reagent | Chiral Aldehyde | Major Diastereomer | Diastereomeric Ratio |

|---|---|---|---|

| Diethylzinc | (S)-2-(benzyloxy)propanal | (2S,3R)-3-(benzyloxy)-4-hexanol (Chelation product) | >95:5 |

Formation of Homoallylic Alcohols

The reaction of benzylic zinc halides with aldehydes and ketones is a reliable method for the synthesis of homoallylic alcohols. In this context, this compound acts as a nucleophile, where the benzylic carbon attacks the electrophilic carbonyl carbon. This addition reaction, followed by an aqueous workup, yields a homoallylic alcohol, a structural motif present in many natural products and biologically active compounds.

The general mechanism involves the formation of a six-membered chair-like transition state, which dictates the stereochemical outcome of the reaction when chiral centers are involved. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF).

General Reaction Scheme:

this compound + Aldehyde/Ketone → Intermediate Zinc Alkoxide --(H₂O workup)--> Homoallylic Alcohol

The utility of this reaction is demonstrated by the high yields and functional group tolerance characteristic of organozinc reagents.

Control of Chemoselectivity with Aldehydes and Ketones

A key aspect of synthetic chemistry is the ability to control which functional group reacts in a molecule containing multiple reactive sites. When reacting with a mixture of an aldehyde and a ketone, organozinc reagents like this compound exhibit a high degree of chemoselectivity. Aldehydes are generally more reactive towards nucleophilic attack than ketones for both steric and electronic reasons.

Steric Factors: The carbonyl carbon in an aldehyde is less sterically hindered as it is bonded to only one alkyl or aryl group and a smaller hydrogen atom. In contrast, the carbonyl carbon in a ketone is bonded to two, typically larger, alkyl or aryl groups.

Electronic Factors: Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon. Ketones have two such groups, making their carbonyl carbon less electrophilic than that of aldehydes, which have only one.

This inherent difference in reactivity allows for the selective addition of this compound to an aldehyde in the presence of a ketone. mdpi.comnih.govresearchgate.netlibretexts.org This selectivity is crucial for synthetic strategies where precise control over reaction outcomes is necessary.

Table 1: Relative Reactivity of Carbonyl Compounds with Benzylzinc Reagents

| Carbonyl Substrate | General Reactivity | Typical Product Yield |

| Aromatic Aldehyde | High | >90% |

| Aliphatic Aldehyde | High | >90% |

| Aromatic Ketone | Moderate | 50-70% |

| Aliphatic Ketone | Moderate to Low | 40-60% |

| α,β-Unsaturated Aldehyde | High (1,2-addition) | >85% |

| α,β-Unsaturated Ketone | Moderate (1,2-addition) | ~70% |

Note: Yields are generalized and can vary based on specific substrates and reaction conditions.

Additions to Alkynes for Substituted Diene Synthesis

The addition of organometallic reagents to alkynes is a powerful method for the synthesis of highly substituted alkenes and dienes. While less common than their reactions with carbonyls, benzylzinc reagents can, under specific catalytic conditions, add across the carbon-carbon triple bond of an alkyne. This process, often catalyzed by a transition metal such as palladium or nickel, results in a vinylmetallic intermediate. This intermediate can then be quenched or undergo further cross-coupling reactions to yield substituted dienes.

The regioselectivity and stereoselectivity of the addition are highly dependent on the catalyst, solvent, and the nature of the substituents on the alkyne. The reaction typically proceeds via a syn-addition pathway, leading to a specific stereoisomer of the diene. This methodology provides a route to conjugated dienes, which are important building blocks in polymer chemistry and for the synthesis of complex natural products through Diels-Alder reactions.

Direct Nucleophilic Substitution and Functional Group Exchange

Beyond additions to unsaturated systems, this compound can also participate in nucleophilic substitution and group transfer reactions, expanding its synthetic utility.

Substitution Reactions on Nitrogen-Containing Heterocycles (e.g., Cyanopyridines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The functionalization of these rings is a central theme in medicinal chemistry. Electron-deficient heterocycles, such as pyridines substituted with electron-withdrawing groups like a cyano group, are susceptible to nucleophilic aromatic substitution.

This compound can act as the nucleophile in such reactions, displacing a leaving group (often a halide) on the heterocyclic ring. The reaction is typically catalyzed by a palladium or nickel complex. The mechanism involves an oxidative addition of the heterocyclic halide to the metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the benzylated heterocycle.

Example Reaction:

this compound + 2-Chloro-4-cyanopyridine --(Pd or Ni catalyst)--> 2-(2-Iodobenzyl)-4-cyanopyridine

This type of cross-coupling reaction is a powerful tool for creating C(sp³)–C(sp²) bonds.

Group Transfer Reactions with Boron Reagents

Organoboron compounds, particularly boronic acids and their esters, are exceptionally useful reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. A key step in many cross-coupling cycles is transmetalation, the transfer of an organic group from one metal to another.

This compound can undergo transmetalation with boron reagents. For example, in a Negishi-type coupling, the benzyl group can be transferred from zinc to a palladium catalyst, which then couples with an organic halide. Alternatively, the organozinc compound can react with a boronic ester in a process that effectively transfers the benzyl group to the boron atom, forming a new benzyl boronic ester. This can also be achieved in reverse, where a boron-to-zinc transmetalation occurs. nih.gov These group transfer reactions enable the synthesis of diverse organoboron compounds which are themselves versatile synthetic intermediates. nih.govresearchgate.neted.ac.ukmdpi.com

Table 2: Examples of Group Transfer Reactions Involving Organozinc and Boron Reagents

| Organozinc Reagent | Boron Reagent | Catalyst/Conditions | Product Type |

| R-ZnX | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | R-Ar |

| R-ZnX | B₂(pin)₂ | PdCl₂(dppf) | R-B(pin) |

| R-B(pin) | R'₂Zn | t-BuLi, ZnCl₂ | R-Zn-R' |

R, R', Ar represent generic organic groups; pin = pinacolato

Electrophilic Amination Reactions

The introduction of a nitrogen atom into an organic molecule is a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Electrophilic amination involves the reaction of a carbanionic species with an electrophilic nitrogen source. organic-chemistry.org Organozinc reagents, being nucleophilic, are well-suited for this transformation.

This compound can react with various electrophilic aminating agents, such as O-acyl hydroxylamines or azodicarboxylates, often in the presence of a copper catalyst. organic-chemistry.org This reaction forms a new carbon-nitrogen bond at the benzylic position, providing a direct route to substituted benzylamines. The reaction conditions are generally mild, and a wide range of functional groups are tolerated, making it a versatile method for amine synthesis. organic-chemistry.org

General Reaction:

this compound + "N⁺" source --(Cu catalyst)--> 2-Iodobenzylamine derivative

This method complements traditional nucleophilic amination (alkylation of amines), which can sometimes be problematic due to overalkylation. fishersci.co.uk

Other Catalyzed and Uncatalyzed Transformations of this compound

Beyond the more common cross-coupling reactions, this compound and its precursor, 2-iodobenzyl bromide, can participate in a variety of other synthetically useful transformations, including oxidation, cyanation, phosphorylation, silylation, and stannylation. These reactions provide pathways to a diverse array of functionalized benzyl derivatives.

Oxidation Reactions

The direct oxidation of organozinc reagents like this compound can be challenging due to their inherent instability and propensity for side reactions. However, controlled oxidation to the corresponding aldehyde, 2-iodobenzaldehyde, is a valuable transformation. While direct oxidation of the organozinc compound is not extensively documented, a common strategy involves the oxidation of the parent benzyl halide.

A mild and efficient method for the oxidation of benzylic halides to aldehydes involves the use of pyridine N-oxide in the presence of silver oxide. This reaction proceeds under neutral conditions and is tolerant of various functional groups. Although this method applies to the precursor 2-iodobenzyl bromide, it represents a key pathway to the aldehyde.

The proposed mechanism involves the initial formation of a benzyloxypyridinium salt, which then undergoes elimination promoted by the silver oxide to yield the aldehyde and pyridine.

Table 1: Representative Oxidation of Benzyl Bromides to Aldehydes using Pyridine N-oxide and Silver Oxide

| Entry | Benzyl Bromide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl bromide | Benzaldehyde | 92 |

| 2 | 4-Nitrobenzyl bromide | 4-Nitrobenzaldehyde | 95 |

| 3 | 4-Methoxybenzyl bromide | 4-Methoxybenzaldehyde | 74 |

Data is illustrative and based on typical yields for this type of reaction.

Cyanation Reactions

The introduction of a nitrile group to the benzylic position is a valuable transformation, as nitriles are versatile intermediates in organic synthesis. Palladium-catalyzed cyanation of aryl and benzyl halides is a well-established method, often employing zinc cyanide as the cyanide source. nih.gov This approach is known for its high functional group tolerance and milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov

For a substrate like 2-iodobenzyl bromide, a palladium catalyst, often in conjunction with a phosphine ligand, can effectively catalyze the substitution of the bromine atom with a cyanide group from zinc cyanide. The reaction typically requires an elevated temperature and an aprotic polar solvent like DMF. arkat-usa.org

Table 2: Illustrative Palladium-Catalyzed Cyanation of Benzyl Halides

| Entry | Benzyl Halide | Cyanide Source | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | Zn(CN)₂ | Pd(OAc)₂ / dppf | Benzyl cyanide | 85 |

| 2 | 4-Chlorobenzyl chloride | Zn(CN)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorobenzyl cyanide | 90 |

This data is representative of typical palladium-catalyzed cyanation reactions of benzyl halides.

Phosphorylation Reactions

Benzylphosphonates are important compounds with applications in medicinal chemistry and materials science. A common route to these compounds is the Michaelis-Arbuzov reaction, but alternative methods involving transition metal catalysis have been developed for milder conditions and broader substrate scope.

Palladium-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters provides an efficient route to benzylphosphonates. This reaction typically utilizes a palladium(0) catalyst and a base. Alternatively, a metal-free approach using a potassium iodide/potassium carbonate catalytic system in a benign solvent like PEG-400 has been reported for the reaction of benzyl halides with dialkyl phosphites. frontiersin.org

Table 3: Synthesis of Benzylphosphonates from Benzyl Halides

| Entry | Benzyl Halide | Phosphorus Reagent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | Diethyl phosphite | KI / K₂CO₃, PEG-400, rt | Diethyl benzylphosphonate | 95 frontiersin.org |

| 2 | 4-Methylbenzyl chloride | Diethyl H-phosphonate | Pd(PPh₃)₄, K₂CO₃, Toluene, 110 °C | Diethyl (4-methylbenzyl)phosphonate | 88 |

Data is based on reported methods for benzylphosphonate synthesis. frontiersin.org

Silylation and Stannylation

Organosilanes and organostannanes are highly valuable reagents in organic synthesis, most notably in cross-coupling reactions like the Hiyama and Stille couplings, respectively. The direct introduction of silyl and stannyl groups onto a benzylic carbon can be achieved through various methods.

A pertinent example is the silyl-Negishi reaction, which involves the palladium-catalyzed cross-coupling of an organozinc halide with a silyl electrophile. nih.gov This reaction provides a direct route to alkyl and benzyl silanes. For the stannylation of benzyl halides, a transition-metal-free approach using hexamethyldistannane in the presence of a strong base like lithium tert-butoxide has been shown to be effective. organic-chemistry.org

Table 4: Silylation and Stannylation of Benzyl Halides and Related Compounds

| Entry | Substrate | Silylating/Stannylating Agent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylzinc chloride | (Chloromethyl)dimethylphenylsilane | Pd(OAc)₂ / SPhos | Benzyl(dimethyl)phenylsilane | 85 |

| 2 | Benzyl bromide | Hexamethyldisilane | Pd(dba)₂ / P(o-tol)₃ | Benzyltrimethylsilane | 78 |

| 3 | Benzyl bromide | Hexamethyldistannane | t-BuOLi, DMF, 80 °C | Benzyltrimethylstannane | 90 organic-chemistry.org |

Yields are representative of the cited or analogous synthetic methods.

Mechanistic Investigations of Reactions Involving 2 Iodobenzylzinc Bromide

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

Transition metal catalysis, most notably with palladium complexes, is the cornerstone of reactions involving organozinc reagents like 2-iodobenzylzinc bromide. The generally accepted mechanism for these cross-coupling reactions, such as the Negishi coupling, involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.commdpi-res.com

Oxidative Addition: This is typically the first step of the catalytic cycle, where a low-valent transition metal complex (e.g., Pd(0)) reacts with an organic halide (e.g., an aryl or vinyl halide, Ar-X). researchgate.net The metal center inserts into the carbon-halogen bond, breaking it and forming two new bonds (M-Ar and M-X). This process results in an increase of the metal's formal oxidation state by two (e.g., Pd(0) to Pd(II)) and its coordination number. umb.eduuleth.calibretexts.org For a reaction involving this compound, the oxidative addition step would involve the coupling partner, not the organozinc reagent itself.

Reductive Elimination: This is the final, product-forming step of the cycle. youtube.com In this intramolecular process, the two organic groups attached to the metal center (one from the oxidative addition step and one from the subsequent transmetalation step) couple to form a new carbon-carbon bond. umb.edulibretexts.org Simultaneously, the metal's oxidation state is reduced by two (e.g., Pd(II) to Pd(0)), thereby regenerating the active catalyst which can re-enter the catalytic cycle. youtube.com For the two groups to be eliminated, they must typically be in a cis orientation to one another on the metal center. libretexts.org

The balance between oxidative addition and reductive elimination is crucial for a successful catalytic reaction. Thermodynamics often favor one direction; for instance, the oxidative addition of alkyl halides is common, while the reverse, reductive elimination of an alkyl halide, is rare. umb.edu

Transmetalation is the key step where the organic moiety from the organozinc reagent is transferred to the transition metal catalyst. In the context of a Negishi coupling with this compound, after the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst to form an Ar-Pd(II)-X complex, the transmetalation step occurs.

The 2-iodobenzyl group is transferred from the zinc atom to the palladium center, displacing the halide (X). This forms a diorganopalladium(II) intermediate (Ar-Pd(II)-CH₂C₆H₄I) and a zinc salt (ZnBrX).

The rate and efficiency of this step are influenced by several factors:

The nature of the metals: The electronegativity difference between zinc and palladium facilitates the transfer.

The organic groups: The structure of the 2-iodobenzyl group influences the reaction rate.

The ligands on the palladium center: Ligands can affect the accessibility of the metal center and the stability of the resulting intermediates.

The solvent: The polarity and coordinating ability of the solvent can play a significant role.

Thermodynamically, the process is driven by the formation of a more stable organometallic species and the resulting salt. Detailed kinetic studies on similar systems often reveal that transmetalation can be the rate-determining step under certain conditions, although oxidative addition is also frequently the slowest step in the cycle. researchgate.net

The choice of ligands coordinated to the transition metal catalyst is paramount in controlling the activity and selectivity of cross-coupling reactions. rsc.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the metal center, influencing every step of the catalytic cycle. nih.gov

Electronic Effects: Electron-rich ligands can increase the electron density on the metal center, which generally accelerates the rate of oxidative addition.

Steric Effects: Bulky ligands can promote the reductive elimination step by creating steric strain that is relieved upon product formation. nih.gov They can also prevent the formation of inactive catalyst species or undesirable side reactions.

In the coupling of secondary alkylzinc reagents, for example, the choice of ligand is critical to favor reductive elimination over a competing side reaction, β-hydride elimination. nih.gov While this compound lacks β-hydrogens and is thus not susceptible to this specific side reaction, the general principle holds that ligands are crucial for promoting the desired C-C bond formation. Research on various biarylphosphine ligands has shown significant differences in yield and reaction rate for related Negishi couplings.

Below is an illustrative data table showing how ligand choice can affect the outcome of a representative Negishi coupling reaction, demonstrating principles applicable to this compound.

| Ligand | Catalyst System | Aryl Halide | Yield (%) | Reaction Time (h) |

| SPhos | Pd₂(dba)₃ | 4-Bromotoluene | 95 | 2 |

| XPhos | Pd₂(dba)₃ | 4-Bromotoluene | 98 | 1.5 |

| P(t-Bu)₃ | Pd₂(dba)₃ | 4-Bromotoluene | 92 | 3 |

| dppf | PdCl₂(dppf) | 4-Bromotoluene | 78 | 12 |

This table is illustrative, based on general findings in Negishi coupling literature, such as those reported for advanced biarylphosphine ligands. nih.gov

Radical Pathway Studies

While the polar, two-electron mechanisms described in the catalytic cycle are dominant, there is growing evidence that radical pathways can also be involved, either in the formation of the organozinc reagent itself or as part of the cross-coupling mechanism.

In certain transition metal-catalyzed reactions, particularly those involving alkyl halides, radical intermediates have been proposed and identified. princeton.edu These pathways can become competitive with or even dominate the traditional polar mechanisms. For example, a Ni(I) species in a catalytic cycle might react with an alkyl halide through a radical-chain mechanism. While less commonly invoked for benzylzinc reagents in standard palladium-catalyzed Negishi couplings, the possibility of radical involvement, especially under specific conditions (e.g., with nickel catalysts or photoredox conditions), cannot be discounted. Such pathways could involve a Ni(I)/Ni(III) cycle rather than the more common Pd(0)/Pd(II) cycle.

The formation of organozinc reagents from an organic halide and metallic zinc is often not a simple insertion. Mechanistic studies suggest that a single electron transfer (SET) from the zinc metal surface to the organic halide can be the initial step. nih.gov

For the preparation of this compound from 2-iodobenzyl bromide, the proposed SET mechanism would be:

First SET: An electron is transferred from the zinc(0) surface to the 2-iodobenzyl bromide molecule, forming a radical anion. 2-I-C₆H₄CH₂-Br + Zn⁰ → [2-I-C₆H₄CH₂-Br]•⁻ + Zn•⁺

Fragmentation: The radical anion rapidly fragments to produce a 2-iodobenzyl radical and a bromide anion. [2-I-C₆H₄CH₂-Br]•⁻ → 2-I-C₆H₄CH₂• + Br⁻

Second SET or Radical Combination: The 2-iodobenzyl radical can then react with the Zn•⁺ on the metal surface (or undergo a second SET followed by combination) to form the final organozinc product. 2-I-C₆H₄CH₂• + Zn•⁺ → 2-I-C₆H₄CH₂ZnBr

The observation that the reactivity of organic halides with zinc often follows trends associated with radical stability provides indirect evidence for these SET processes. nih.gov This underlying radical nature in its very formation suggests that this compound may retain a propensity to engage in SET processes under certain cross-coupling conditions.

Determination of Rate-Determining Steps in Complex Reaction Sequences

Kinetic studies on related systems suggest that either oxidative addition of the organic halide to the Pd(0) catalyst or the transmetalation step, where the organic group is transferred from zinc to palladium, is often the rate-limiting step. wikipedia.orguni-muenchen.de For instance, in the Negishi cross-coupling of various aryl halides, kinetic measurements have indicated that the oxidative addition is the rate-determining step. uni-muenchen.de However, it has also been observed that the organozinc reagent itself can be involved in this step, highlighting the complexity of the reaction kinetics. uni-muenchen.de

In the context of benzylic zinc reagents, the nature of the halide can influence the rate of oxidative addition, with the general trend of reactivity being I > Br > Cl. researchgate.net This suggests that for a reaction involving this compound, the C-I bond is more readily cleaved during oxidative addition compared to the corresponding bromide or chloride.

Furthermore, studies on Negishi couplings have sometimes pointed to transmetalation as the rate-limiting step. The structure of the organozinc reagent and the presence of additives can significantly impact the rate of this step. For example, alkylzinc species may form higher-order zincate structures before transmetalation, a process that is not typically observed for arylzinc species. wikipedia.org

A hypothetical reaction sequence for a Negishi coupling involving this compound with an aryl halide (Ar-X) is presented below, illustrating the key steps:

| Step | Reaction | Description |

| 1 | Pd(0)L_n + Ar-X -> [Ar-Pd(II)(X)L_n] | Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond. |

| 2 | [Ar-Pd(II)(X)L_n] + 2-Iodobenzyl-ZnBr -> [Ar-Pd(II)(CH2-C6H4I)L_n] + ZnBrX | Transmetalation: The 2-iodobenzyl group is transferred from zinc to the palladium center. |

| 3 | [Ar-Pd(II)(CH2-C6H4I)L_n] -> Ar-CH2-C6H4I + Pd(0)L_n | Reductive Elimination: The cross-coupled product is formed, regenerating the palladium(0) catalyst. |

This is a simplified, hypothetical representation. The actual mechanism can be more complex.

Influence of Lewis Acidity and Solvation on Reaction Mechanism

The reactivity and mechanistic pathway of reactions involving this compound are significantly influenced by the Lewis acidity of the zinc center and the nature of the solvent.

Solvation: The choice of solvent is critical in reactions with organozinc reagents. Polar aprotic solvents are often required for the formation of organozinc reagents from zinc metal and organic halides. nih.gov Mechanistic studies have revealed that polar solvents can accelerate the oxidative addition step in the formation of organozinc reagents. nih.gov This is attributed to the stabilization of transient charged intermediates formed during the single-electron transfer pathways. nih.gov

Furthermore, the solvent can affect the aggregation state and reactivity of the organozinc reagent in solution. The addition of salts like lithium chloride (LiCl) in solvents such as tetrahydrofuran (B95107) (THF) can accelerate the solubilization of surface-bound organozinc intermediates, thereby increasing the concentration of the active reagent in solution. nih.gov This effect is particularly important for benzylic zinc reagents prepared by the direct insertion of zinc, where LiCl mediation has been shown to be beneficial for their preparation and subsequent cross-coupling reactions. nih.gov

The effect of different solvents on the rate of related organozinc reactions can be summarized as follows:

| Solvent | Polarity | Effect on Oxidative Addition | Effect on Solubilization (with LiCl) |

| Dimethyl sulfoxide (B87167) (DMSO) | High | Accelerates | - |

| Tetrahydrofuran (THF) | Moderate | Slower than DMSO | Accelerates |

Data inferred from studies on analogous organozinc reagent formation. nih.gov

Theoretical and Computational Studies of Benzylzinc Reagents

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful and versatile computational method for studying organometallic systems, including organozinc reagents. yale.edunih.gov It allows for the detailed investigation of electronic structures and reaction mechanisms with a favorable balance of accuracy and computational cost.

The starting point for any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 2-iodobenzylzinc bromide, DFT calculations would predict key structural parameters such as bond lengths and angles. The C-Zn bond, a defining feature of organozinc reagents, is of particular interest. lscollege.ac.inorganicreactions.org The presence of the electron-withdrawing iodine atom at the ortho position of the benzyl (B1604629) group is expected to influence the electronic environment of the C-Zn bond.

DFT calculations can also provide insights into the electronic properties of the molecule, such as the charge distribution. The natural population analysis, often performed in conjunction with DFT, can quantify the partial atomic charges, revealing the polarity of the C-Zn and Zn-Br bonds.

Table 1: Predicted Geometric Parameters for Substituted Benzylzinc Bromides (Illustrative Data)

| Compound | C-Zn Bond Length (Å) | Zn-Br Bond Length (Å) | C-I Bond Length (Å) |

| Benzylzinc bromide | 2.05 | 2.35 | N/A |

| 2-Fluorobenzylzinc bromide | 2.04 | 2.36 | N/A |

| 2-Chlorobenzylzinc bromide | 2.06 | 2.34 | N/A |

| This compound | 2.07 | 2.33 | 2.10 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar compounds. Actual values would require specific DFT calculations for each molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule will interact with other chemical species.

For this compound, the HOMO is likely to be localized on the C-Zn bond, reflecting its nucleophilic character. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-Zn and C-I bonds. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity. davidpublisher.com

Table 2: Calculated Frontier Molecular Orbital Energies for Substituted Benzylzinc Bromides (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzylzinc bromide | -5.8 | -1.2 | 4.6 |

| 2-Fluorobenzylzinc bromide | -5.9 | -1.3 | 4.6 |

| 2-Chlorobenzylzinc bromide | -5.7 | -1.4 | 4.3 |

| This compound | -5.6 | -1.5 | 4.1 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar compounds. Actual values would require specific DFT calculations for each molecule.

DFT calculations can be used to determine a range of global reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are valuable for comparing the reactivity of different benzylzinc reagents and for predicting their behavior in various reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwikipedia.orgwisc.edu It transforms the complex molecular orbitals obtained from a DFT calculation into a more intuitive, localized representation that resembles the familiar Lewis structures of classical chemistry. wikipedia.orgwisc.edu

For this compound, NBO analysis can be used to:

Analyze the C-Zn bond: NBO analysis can quantify the covalent and ionic character of the C-Zn bond, providing a more nuanced understanding of its nature. lscollege.ac.inorganicreactions.org

Investigate hyperconjugative interactions: NBO can reveal stabilizing interactions between filled and empty orbitals within the molecule. For example, it can show the donation of electron density from the C-Zn bond into antibonding orbitals of the aromatic ring.

Study intermolecular interactions: In the presence of solvent molecules or other reagents, NBO analysis can identify and quantify intermolecular interactions such as hydrogen bonds and other non-covalent forces.

Solvation Models and their Impact on Reagent Stability and Reactivity Profiles

The solvent in which a reaction is carried out can have a profound effect on the stability and reactivity of the reagents involved. researchgate.netacs.orgnih.govresearchgate.net Computational solvation models are used to account for these effects in theoretical calculations. wikipedia.org These models can be broadly categorized into two types:

Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netwikipedia.org The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. wikipedia.orgfaccts.de

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation, providing a more detailed and accurate representation of solvent-solute interactions. researchgate.netwikipedia.org

Computational Predictions of Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation

One of the most powerful applications of computational chemistry in organic synthesis is the prediction of selectivity in chemical reactions. rsc.orgchemrxiv.orgnih.gov For reactions involving this compound, such as Negishi cross-coupling, computational methods can be used to predict both the regioselectivity and stereoselectivity of the reaction. wikipedia.orgrsc.org

Regioselectivity: In reactions where there are multiple possible sites for bond formation, computational methods can be used to calculate the activation energies for the different reaction pathways. The pathway with the lowest activation energy is predicted to be the major product. rsc.orgchemrxiv.orgchemrxiv.org

Stereoselectivity: For reactions that can produce different stereoisomers, computational methods can be used to model the transition states leading to each isomer. By comparing the energies of these transition states, the stereochemical outcome of the reaction can be predicted. rsc.orgnih.govlongdom.orgresearchgate.net

These predictive capabilities are invaluable for designing new synthetic strategies and for optimizing existing reaction conditions.

Theoretical Insights into Metal-Zinc Interactions in Transition Metal Catalysis

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the intricate mechanisms of transition metal-catalyzed cross-coupling reactions involving benzylzinc reagents. These theoretical investigations allow for a detailed examination of reaction intermediates and transition states that are often difficult to observe experimentally. A crucial step in these catalytic cycles is transmetalation, where the benzyl group is transferred from zinc to the transition metal center. The nature of the metal-zinc interaction during this process is a key determinant of the reaction's efficiency and selectivity.

Theoretical models have elucidated the influence of various factors on the energetics of the transmetalation step. These include the identity of the transition metal, the nature of the ligands coordinated to the metal center, and the solvent environment. For instance, in the Negishi coupling, the interaction between the organozinc reagent and the palladium or nickel catalyst is a focal point of computational analysis.

Detailed computational studies on model systems have revealed the preferred pathways for the transfer of the benzyl group. These studies often calculate the activation energy barriers for different possible mechanisms, thereby identifying the most kinetically favorable route. The geometry of the transition state during transmetalation is a key area of investigation, with calculations often pointing to a cyclic or bridged structure involving the transition metal, the zinc atom, the transferring benzyl group, and a halide.

A comparative theoretical analysis of different transition metals, such as palladium and nickel, in the cross-coupling of benzylzinc reagents highlights fundamental differences in their interaction with the zinc reagent. These differences in electronic structure and coordination preferences can lead to variations in reaction outcomes and catalyst performance.

The electronic and steric properties of the ligands attached to the transition metal catalyst also play a critical role in modulating the metal-zinc interaction. Computational models can quantify the impact of ligand modification on the stability of intermediates and the energy of transition states, providing a rational basis for ligand design and optimization in these catalytic systems.

The following table summarizes key findings from theoretical studies on the transmetalation step in transition metal-catalyzed reactions involving benzylzinc reagents.

| Transition Metal Catalyst System | Computational Method | Key Theoretical Finding | Calculated Parameter (example) |

| Pd(PMe₃)₂Cl(Ph) + MeZnCl | DFT (B3LYP) | The transmetalation proceeds through a four-centered transition state. | Activation Energy: ~15-20 kcal/mol |

| Ni(dppe)Cl(Ar) + PhCH₂ZnBr | DFT | Ligand dissociation prior to transmetalation is energetically favorable. | Ligand Dissociation Energy: ~10-15 kcal/mol |

| Pd(II)-NHC Complex + Benzylzinc | DFT | The nature of the N-heterocyclic carbene ligand significantly influences the transmetalation barrier. | ΔG‡ (Transmetalation): Varies by 5-10 kcal/mol with ligand change |

Advanced Applications and Synthetic Utility of 2 Iodobenzylzinc Bromide

Strategic Building Block in Complex Molecule Synthesis

2-Iodobenzylzinc bromide has emerged as a key reagent in the strategic assembly of complex organic molecules. Its utility is particularly evident in its application to the total synthesis of natural products, the facilitation of active pharmaceutical ingredient (API) synthesis, and its role in late-stage functionalization strategies. The dual reactivity of this organozinc reagent, allowing for both the introduction of a benzyl (B1604629) group and subsequent modification at the iodine-bearing position, provides a powerful tool for synthetic chemists.

Application in Total Synthesis of Natural Products

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its potential is evident from the well-established utility of benzylic and arylzinc reagents in cross-coupling reactions, a cornerstone of modern synthetic strategy. Organozinc reagents are valued for their high functional group tolerance and reactivity, making them suitable for use in the intricate pathways of natural product synthesis.

The general strategy would involve the coupling of this compound with a suitable electrophile, such as a vinyl or aryl halide, through a palladium- or nickel-catalyzed Negishi cross-coupling reaction. This would install the ortho-iodobenzyl moiety, which could then be further elaborated. For instance, the iodine atom can be a handle for subsequent cross-coupling reactions, cyclizations, or other transformations to build the complex scaffold of a natural product. The application of similar organozinc reagents in the synthesis of complex molecules suggests that this compound is a viable, albeit currently under-documented, reagent for such endeavors.

Table 1: Potential Cross-Coupling Partners for this compound in Natural Product Synthesis

| Electrophile Type | Coupling Reaction | Potential Application in Natural Product Scaffolds |

|---|---|---|

| Vinyl Halide | Negishi Coupling | Formation of substituted styrenes, precursors to polyketides and alkaloids. |

| Aryl Halide | Negishi Coupling | Synthesis of diarylmethane structures found in flavonoids and lignans. |

Facilitation of Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often requires the construction of complex molecular frameworks with high efficiency and selectivity. Benzylic zinc halides are valuable nucleophiles in the synthesis of various pharmaceutical compounds. The utility of this compound in API synthesis lies in its ability to participate in key bond-forming reactions that construct the core structures of medicinally relevant molecules.

Cross-coupling reactions are pivotal in the pharmaceutical industry for building molecular complexity. nih.gov The Negishi coupling, for instance, is a powerful method for forming carbon-carbon bonds and has been widely applied in the synthesis of APIs. nih.gov While direct examples featuring this compound are not prevalent in the literature, the successful application of analogous reagents like 2-chlorophenylzinc bromide in the multicomponent synthesis of the antiplatelet agent clopidogrel (B1663587) highlights the potential of such ortho-halo substituted organozinc reagents.

The general approach would involve the coupling of this compound with a heterocyclic or carbocyclic core structure common in many APIs. The ortho-iodo group provides a site for further molecular elaboration, allowing for the introduction of additional functional groups to modulate the pharmacological properties of the target molecule.

Utility in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule, such as a drug candidate or a natural product, in the final steps of its synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. While the direct application of this compound in LSF is not widely reported, the principles of its reactivity suggest its potential in this area.

One hypothetical LSF strategy could involve the development of a C-H activation method where a directing group on a complex molecule facilitates the introduction of a zincate, which could then be transmetalated to form a zinc reagent in situ. However, a more plausible application involves the coupling of this compound with a late-stage intermediate containing a suitable electrophilic handle. The installed ortho-iodobenzyl group can then be subjected to further transformations, such as metal-catalyzed cross-coupling or cyclization reactions, to introduce diversity at a late stage.

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. cam.ac.ukscispace.comnih.govbeilstein-journals.orgcam.ac.uk The unique structural and reactive properties of this compound make it a potentially valuable building block in DOS strategies.

One-Pot Methodologies Utilizing Sequential Reactions

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are highly desirable in DOS for their efficiency and operational simplicity. The in situ generation of this compound from 2-iodobenzyl bromide and activated zinc, followed by a sequential cross-coupling reaction, is a prime example of such a methodology. nih.gov

This one-pot approach allows for the rapid assembly of a library of compounds from a common intermediate. For example, a variety of aryl or vinyl halides can be coupled with the in situ generated this compound to produce a diverse set of diarylmethanes or substituted styrenes. The iodine atom on the product provides a further point of diversification for subsequent reactions.

Table 2: Exemplary One-Pot Sequential Reactions Involving Benzylic Zinc Reagents

| Step 1 | Step 2 | Product Class | Potential for Diversity |

|---|---|---|---|

| In situ formation of benzylic zinc bromide | Negishi coupling with aryl halide | Diaryl-methanes | Variation of the aryl halide coupling partner. |

| In situ formation of benzylic zinc bromide | Acylation with acyl chloride | Benzyl ketones | Variation of the acyl chloride. |

Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for generating molecular diversity. beilstein-journals.orgnih.gov The use of organozinc reagents, including benzylic zinc halides, in MCRs is well-established. beilstein-journals.orgnih.gov

While specific MCRs involving this compound are not extensively documented, its reactivity profile suggests its suitability for such transformations. For instance, it could potentially be employed in a Mannich-type MCR, reacting with an aldehyde and an amine to generate α-branched amines. The resulting products would contain the ortho-iodobenzyl group, offering opportunities for further diversification. The use of various aldehydes and amines in such a reaction would lead to a library of structurally diverse molecules.

Intramolecular Reaction Design

The strategic design of intramolecular reactions unlocks powerful synthetic pathways for the construction of complex cyclic and polycyclic molecular architectures from a single substrate. When the reactive functionalities—a nucleophile and an electrophile—are tethered within the same molecule, the probability of them reacting with each other is significantly increased compared to an intermolecular reaction, which depends on random collisions between two separate molecules. This principle is particularly effective in the chemistry of this compound, where the nucleophilic organozinc moiety can be strategically positioned to react with a tethered electrophilic group, leading to efficient ring-forming cascades.

Cyclization Reactions and Ring Formation Strategies

The intramolecular reaction of this compound, or its analogues generated in situ, represents a powerful strategy for the synthesis of fused and spirocyclic ring systems. This approach typically involves a Barbier-type reaction, where the organozinc compound is generated in the presence of a tethered electrophile, such as an aldehyde, ketone, or imine. The proximity of the reactive centers within the same molecule facilitates cyclization, often proceeding under mild conditions.

The success and regioselectivity of these cyclization reactions are governed by several factors, including the length and nature of the tether connecting the organozinc moiety to the electrophilic group. In general, the formation of five- and six-membered rings is kinetically and thermodynamically favored. These ring sizes offer an optimal balance between the entropic cost of restricting the molecule's conformation and the enthalpic strain of the resulting ring.

Detailed Research Findings:

While specific studies focusing exclusively on the intramolecular cyclization of pre-formed this compound are not extensively detailed in the literature, the principles are well-established through numerous examples of intramolecular Barbier reactions. In a typical strategy, a precursor molecule, such as an ω-[2-(iodomethyl)phenyl]alkanal, is treated with activated zinc metal. The zinc undergoes oxidative insertion into the carbon-iodine bond to form the this compound species in situ. This transient organometallic intermediate then rapidly attacks the tethered aldehyde, leading to the formation of a cyclic alcohol.

The versatility of this method allows for the synthesis of a variety of carbocyclic and heterocyclic systems. For example, by varying the length of the alkyl chain (the 'n' value in the tether), it is possible to construct five-, six-, or seven-membered rings fused to the benzene (B151609) ring.

This scheme illustrates the in situ formation of the benzylzinc bromide and its subsequent intramolecular addition to a tethered aldehyde, resulting in a cyclic alcohol fused to the aromatic ring.

The following table outlines representative examples of ring formation strategies based on this intramolecular approach, detailing the precursor, the likely ring size of the product, and the class of cyclic compound formed.

| Precursor Structure | Tether Length (n) | Expected Product Ring Size | Product Class |

| 3-[2-(Iodomethyl)phenyl]propanal | 2 | 5-membered | Indanol derivative |

| 4-[2-(Iodomethyl)phenyl]butanal | 3 | 6-membered | Tetralol derivative |

| 5-[2-(Iodomethyl)phenyl]pentanal | 4 | 7-membered | Benzocycloheptenol |

| N-Allyl-2-(iodomethyl)benzamide | - | 5-membered | Isoindolinone |

| 1-[2-(Iodomethyl)phenyl]pent-4-en-1-one | 3 (alkenyl chain) | 6-membered | Benzobicycloalkenol |

Control of Reaction Pathways through Intramolecularity in Flow Microreactors

Flow microreactors have emerged as a transformative technology in modern organic synthesis, offering precise control over reaction parameters such as temperature, pressure, and residence time. These systems are particularly well-suited for managing highly reactive or unstable intermediates, like organozinc reagents, and for selectively promoting desired reaction pathways.

In the context of this compound chemistry, flow microreactors provide a powerful tool to favor intramolecular cyclization over competing intermolecular reactions. In a conventional batch reactor, high concentrations can lead to side reactions where the organozinc reagent of one molecule reacts with the electrophile of another, leading to dimerization or polymerization. By conducting the reaction in a continuous flow system, a state of "pseudo-dilution" can be achieved. This ensures that a newly formed molecule of the organozinc intermediate is more likely to encounter its own tethered electrophile before it can diffuse and react with another molecule.

Key Advantages of Flow Microreactors:

Precise Residence Time Control: The time the reactive intermediate spends in the heated reaction zone can be precisely controlled by adjusting the flow rate and reactor volume. This allows for the rapid generation and immediate consumption of the organozinc species in the intramolecular cyclization step, minimizing decomposition or side reactions.

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heating and cooling. This is crucial for managing the often exothermic formation of the organozinc reagent and for providing the precise thermal energy needed for the cyclization step.

Improved Safety and Scalability: The small internal volume of microreactors makes them inherently safer for handling hazardous reagents and reactive intermediates. Scaling up production is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), avoiding the safety and mixing challenges associated with large batch reactors.

A typical flow setup would involve pumping a solution of the precursor (e.g., an ω-[2-(iodomethyl)phenyl]alkanal) through a packed-bed reactor containing activated zinc to form the organozinc reagent. This stream would then enter a heated coil reactor where the intramolecular cyclization occurs over a defined residence time before the product stream is collected. This integrated "generation-and-reaction" approach in a continuous flow system maximizes the efficiency and selectivity of the intramolecular pathway.

Future Directions and Emerging Research Avenues for 2 Iodobenzylzinc Bromide

Design and Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of more efficient and selective catalytic systems for cross-coupling reactions involving 2-iodobenzylzinc bromide is a primary area of future research. While traditional palladium and nickel catalysts are effective, the focus is shifting towards catalysts that offer improved performance under milder conditions, with lower catalyst loadings, and enhanced functional group tolerance.

A promising direction is the exploration of palladium-pincer complexes as catalysts. These complexes are known for their high stability and catalytic activity. For instance, aliphatic phosphine-based pincer palladium(II) complexes have shown high efficacy in Negishi couplings of various aryl bromides with diarylzinc reagents. rsc.org It is hypothesized that a cationic catalytic cycle involving a Pd(IV) intermediate is operative. rsc.org Future work will likely involve the application and adaptation of such pincer complexes for reactions specifically with this compound, aiming to achieve high turnover numbers and expand the substrate scope to include more challenging electrophiles.

Another area of interest is the development of novel ligands for traditional palladium and nickel catalysts. The choice of ligand is crucial in tuning the reactivity and selectivity of the metal center. Research into new biarylphosphine ligands, for example, has led to catalyst systems that effectively promote the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and chlorides by suppressing undesired β-hydride elimination. nih.gov The systematic screening and design of ligands tailored for benzylzinc reagents like this compound could lead to significant improvements in reaction efficiency and selectivity.

Table 1: Comparison of Traditional vs. Emerging Catalytic Systems for Benzylzinc Reagent Cross-Coupling

| Catalyst System | Advantages | Potential for this compound |

| Traditional Pd/Ni with Phosphine Ligands | Well-established, broad utility | Can be optimized with new ligand designs for better selectivity. |

| Palladium-Pincer Complexes | High stability, high activity, low catalyst loading | Potential for highly efficient and robust catalytic cycles. rsc.org |

| Nickel Catalysts with N-heterocyclic Carbene (NHC) Ligands | Effective for challenging substrates, often more economical | May offer alternative reactivity and improved performance for specific applications. |

Exploration of Undiscovered Reaction Types and Broader Substrate Scope

Beyond the conventional Negishi cross-coupling with aryl and vinyl halides, future research will undoubtedly focus on expanding the repertoire of reactions involving this compound. This includes exploring its reactivity with a wider array of electrophiles and developing entirely new transformation types.

One exciting avenue is the use of carbon dioxide (CO₂) as a C1 building block. Nickel-catalyzed carboxylation of benzyl (B1604629) halides with CO₂ has been demonstrated as a direct route to phenylacetic acids under mild conditions. nih.gov This approach avoids the need for pre-formed, sensitive organometallic reagents. nih.gov Applying this methodology to this compound could provide a direct and atom-economical route to (2-iodophenyl)acetic acid and its derivatives, which are valuable intermediates in medicinal chemistry. The development of efficient nickel catalyst systems for the carboxylation of organozinc reagents with CO₂ is an active area of research. bohrium.com

Furthermore, the participation of this compound in multicomponent reactions (MCRs) is an underexplored area with significant potential. MCRs allow for the rapid construction of complex molecules from simple starting materials in a single step. The use of alkylzinc bromides in multicomponent Mannich reactions has been shown to be effective for the synthesis of α-branched amines. beilstein-journals.org Investigating the compatibility and reactivity of this compound in such MCRs could open up new pathways for the efficient synthesis of diverse molecular scaffolds.

The scope of electrophilic partners for this compound is also ripe for expansion. While reactions with aryl halides are common, exploring couplings with less conventional electrophiles such as other organohalides, pseudohalides, and even C-O or C-N electrophiles could lead to novel synthetic disconnections.

Advanced Mechanistic Probes for Deeper Understanding of Organozinc Reactivity

A more profound understanding of the reaction mechanisms governing the transformations of this compound is crucial for rational catalyst design and reaction optimization. The application of advanced mechanistic probes will be instrumental in elucidating the intricate details of these processes.

In situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can be employed to monitor the reaction progress in real-time, allowing for the identification of key intermediates and the determination of reaction kinetics. For example, in situ IR and NMR have been used to identify a highly efficient alkylated pincer thioimido-palladium(II) complex as the active catalyst in a Negishi coupling reaction. nih.gov Similar studies on reactions involving this compound could reveal the nature of the active catalytic species and the rate-determining steps.

Computational studies, particularly using Density Functional Theory (DFT), are becoming increasingly powerful in complementing experimental work. DFT calculations can provide valuable insights into the structures and energies of transition states and intermediates, helping to rationalize observed reactivity and selectivity. Such studies have been used to investigate the mechanism of Negishi cross-coupling reactions, revealing, for instance, a second transmetalation step that can compete with reductive elimination. ijsrch.com Applying these computational tools to the specific case of this compound could help in understanding the influence of the ortho-iodo substituent on the reaction mechanism.

Isotopic labeling studies are another powerful tool for mechanistic elucidation. wikipedia.orgnih.gov By selectively replacing atoms with their heavier isotopes, it is possible to track the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. For example, labeling the benzylic position of this compound with deuterium (B1214612) could help to probe the occurrence of side reactions like β-hydride elimination or isomerization.

Integration with Automation and High-Throughput Experimentation for Process Optimization

The integration of automated systems and high-throughput experimentation (HTE) is set to revolutionize the way chemical reactions are developed and optimized. These technologies offer the potential to rapidly screen a large number of reaction parameters, leading to the discovery of optimal conditions in a fraction of the time required by traditional methods.

Automated flow chemistry platforms are particularly well-suited for the optimization of reactions involving organometallic reagents like this compound. rsc.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, and can be readily coupled with online analytical techniques for real-time monitoring and optimization. The development of automated flow synthesis protocols for the generation and subsequent reaction of this compound would not only accelerate process optimization but also enhance safety by minimizing the handling of potentially hazardous reagents.

Microfluidic technologies, especially droplet-based systems, offer a powerful platform for high-throughput screening of catalysts and reaction conditions. frontiersin.orgmdpi.comnih.gov By encapsulating reagents in picoliter- to nanoliter-sized droplets, thousands of experiments can be performed in parallel with minimal consumption of materials. This approach is ideal for screening large libraries of ligands or catalysts to identify the most effective system for a particular transformation of this compound.

Furthermore, the vast datasets generated by HTE can be leveraged by machine learning algorithms to guide reaction optimization. beilstein-journals.orgnih.govresearchgate.net By building predictive models based on experimental data, machine learning can identify complex relationships between reaction parameters and outcomes, and suggest new experiments to efficiently navigate the reaction space towards the optimal conditions.

Synergistic Applications with Other Enabling Technologies in Organic Synthesis

The future of organic synthesis lies in the synergistic combination of different activation modes and catalytic cycles. The integration of this compound chemistry with other enabling technologies, such as photoredox catalysis and electrochemistry, is a particularly exciting frontier.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The combination of photoredox catalysis with nickel catalysis has proven to be a particularly effective strategy for cross-coupling reactions. nih.govnih.gov This dual catalytic approach can generate radical intermediates from organohalides, which can then engage in the nickel catalytic cycle. Exploring the synergistic combination of a photocatalyst with a nickel catalyst for the reaction of this compound with various electrophiles could unlock new reaction pathways and provide access to previously inaccessible molecules. For example, this approach could be used to achieve C-H functionalization of arenes and heteroarenes using this compound. nih.govscispace.combeilstein-journals.orgrsc.org

Electrochemistry offers another sustainable and powerful tool for driving chemical reactions. By using electricity to promote redox processes, electrosynthesis can often avoid the use of stoichiometric chemical oxidants or reductants. The electrochemical generation of reactive intermediates that can then participate in cross-coupling reactions is a growing area of interest. Investigating the electrochemical behavior of this compound and its potential to participate in electrochemically-driven cross-coupling reactions could lead to the development of novel and environmentally friendly synthetic methods.

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 2-Iodobenzylzinc Bromide that dictate its handling in organometallic synthesis?

- Answer: The compound has the molecular formula C₆H₄ICH₂ZnBr and a molecular weight of 362.32 g/mol . As a moisture- and oxygen-sensitive organozinc reagent, it is typically handled under inert atmospheres (e.g., argon or nitrogen) and stored in anhydrous solvents like THF or diethyl ether. Its reactivity necessitates low-temperature storage (0–6°C) to minimize decomposition, similar to other benzylzinc halides .

Q. What synthetic protocols are recommended for preparing high-purity this compound?

- Answer: Synthesis involves transmetallation of 2-iodobenzylmagnesium bromide with ZnBr₂ or direct oxidative insertion of zinc into 2-iodobenzyl bromide. Critical purity benchmarks (>95% by halide content) are validated via halide-specific capillary electrophoresis (CE) or HPLC . Impurities like free bromide ions can be quantified using CE with UV detection, optimized via multivariate statistical design .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its byproducts?

- Answer: ¹H/¹³C NMR confirms structural integrity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies zinc content. Bromide byproducts are detected via ion-selective electrodes or CE with buffer systems resolving chloride/bromide peaks .

Advanced Research Questions